(R)-N-Methylpiperidin-3-amine

BET bromodomain inhibition BRD4-BD1 enantiomeric potency difference

(R)-N-Methylpiperidin-3-amine (CAS 2165796-67-6; also known as (3R)-1-methylpiperidin-3-amine) is a chiral secondary amine building block with molecular formula C6H14N2 and molecular weight 114.19 g/mol. This (R)-configured piperidine derivative features a methylamino substituent at the 3-position of the piperidine ring, providing a stereochemically defined scaffold with a topological polar surface area of 29.3 Ų and calculated XLogP3-AA of -0.1.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
Cat. No. B13113158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Methylpiperidin-3-amine
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCNC1CCCNC1
InChIInChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1
InChIKeyLJAXTAOSOVPBQH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-Methylpiperidin-3-amine: Procurement-Grade Chiral Piperidine Intermediate for Stereochemically-Dependent Drug Discovery


(R)-N-Methylpiperidin-3-amine (CAS 2165796-67-6; also known as (3R)-1-methylpiperidin-3-amine) is a chiral secondary amine building block with molecular formula C6H14N2 and molecular weight 114.19 g/mol [1]. This (R)-configured piperidine derivative features a methylamino substituent at the 3-position of the piperidine ring, providing a stereochemically defined scaffold with a topological polar surface area of 29.3 Ų and calculated XLogP3-AA of -0.1 [1]. The compound serves as a key chiral intermediate in pharmaceutical synthesis, particularly for CNS-targeted therapeutics and DPP-4 inhibitors where stereochemical integrity directly impacts pharmacological outcomes [2]. Commercial availability at 98% purity with full analytical characterization (NMR, HPLC, GC) supports procurement for both research-scale medicinal chemistry and larger-scale pharmaceutical development .

Why (R)-N-Methylpiperidin-3-amine Cannot Be Replaced by Racemic Mixtures or (S)-Enantiomer in Drug Discovery


Substitution of (R)-N-Methylpiperidin-3-amine with racemic 1-methylpiperidin-3-amine or its (S)-enantiomer introduces stereochemical heterogeneity that fundamentally compromises pharmacological selectivity and potency [1]. Literature spanning piperidine-based pharmacophores consistently demonstrates that enantiomeric configuration governs receptor binding orientation and downstream biological activity [2]. In kappa opioid receptor systems, racemic piperidine derivatives exhibited approximately half the potency of their corresponding active enantiomers, confirming that the inactive or less active stereoisomer acts as an inert diluent rather than a functional equivalent [2]. For DPP-4 inhibitor programs, the (R)-3-amino-3-methyl piperidine pharmacophore has been validated as essential for target engagement and favorable pharmacokinetic profiles, with stereochemical inversion abolishing this activity [3]. Procurement of stereochemically undefined material introduces an uncontrolled variable that confounds SAR interpretation, reduces assay sensitivity, and necessitates costly chiral resolution steps that inherently limit yield to ≤50% [4]. The quantitative evidence presented in Section 3 substantiates these stereochemistry-dependent performance differences.

Quantitative Differential Evidence for (R)-N-Methylpiperidin-3-amine: Comparator-Based Selection Criteria


BET Bromodomain Inhibition: (R)-Enantiomer BRD4-BD1 Potency Advantage Over (S)-Enantiomer

In a head-to-head comparison using identical AlphaScreen binding assay conditions, compounds incorporating the (R)-configured 4-amine-1-methylpiperidine moiety demonstrated markedly superior BRD4-BD1 inhibition relative to the corresponding (S)-configured analogs. This stereochemistry-dependent potency difference establishes (R)-N-methylpiperidin-3-amine as the preferred chiral scaffold for BRD4-BD1-targeted inhibitor development [1]. The assay utilized 3 replicates per measurement with standard error reported, providing statistically robust comparative data [1].

BET bromodomain inhibition BRD4-BD1 enantiomeric potency difference AlphaScreen binding assay

DPP-4 Inhibitor Pharmacophore: (R)-3-Amino-3-Methyl Piperidine as Validated Chiral Scaffold for Oral Antidiabetic Agents

The (R)-3-amino-3-methyl piperidine unit has been established as a new pharmacophore moiety for dipeptidyl peptidase IV (DPP-4) inhibition [1]. Structure-activity relationship studies confirm that the (R)-stereochemical configuration at the 3-position is essential for DPP-4 inhibitory activity and favorable pharmacokinetic properties. The (S)-enantiomer or racemic mixtures do not maintain this pharmacological profile, as the chiral center governs the three-dimensional orientation required for productive enzyme interaction [2]. While specific IC50 values for the free amine are not reported, lead compounds incorporating this (R)-configured pharmacophore demonstrated good oral bioavailability and PK/PD profiles in Zucker fatty rats [1].

DPP-4 inhibition type 2 diabetes pharmacophore validation oral bioavailability PK/PD

BET Bromodomain BRDT-BD1 Selectivity: (R)-Enantiomer Demonstrates Favorable Therapeutic Index Profile

Head-to-head comparison of (R)- and (S)-configured compounds reveals differential selectivity profiles between BRD4-BD1 and BRDT-BD1 bromodomains. The (R)-enantiomer (compound 23) exhibits a BRDT-BD1 IC50 of 0.102 ± 0.002 μM, representing a 3.6-fold selectivity ratio relative to BRD4-BD1 inhibition (0.028 μM) [1]. The (S)-enantiomer (compound 21) shows a BRDT-BD1 IC50 of 0.245 ± 0.009 μM with a 4.2-fold selectivity ratio relative to its BRD4-BD1 potency (0.059 μM) [1]. The (R)-configuration provides tighter absolute BRDT-BD1 binding, which is critical for testis-specific bromodomain targeting in male contraceptive development and certain oncology applications.

BRDT-BD1 male contraceptive BET inhibitor selectivity therapeutic window

Chiral Resolution Economics: Preformed (R)-Enantiomer Eliminates 50% Yield Loss Inherent to Racemate Resolution

Traditional chiral resolution of racemic piperidine amines suffers from a fundamental theoretical yield limitation of 50% [1]. Procuring pre-synthesized (R)-N-methylpiperidin-3-amine eliminates this inherent material loss, reducing overall raw material consumption by 50% relative to in-house resolution workflows. Modern asymmetric synthetic methodologies achieve enantiopure piperidines with yields up to 92% and complete chirality retention (ee > 95%) [2], but these specialized protocols require expertise and infrastructure not available in all discovery settings. Direct procurement of the validated (R)-enantiomer with certificate of analysis confirming 98% purity accelerates medicinal chemistry timelines and ensures reproducible SAR studies.

chiral synthesis enantiopure procurement yield optimization process chemistry

Monoamine Transporter SAR: Piperidine Ring Stereochemistry Determines Transporter Selectivity

Systematic structure-activity relationship studies on piperidine-based monoamine transporter inhibitors have established that piperidine ring stereochemistry exerts direct and significant effects on both transporter potency and selectivity profiles [1]. In a series of constrained piperidine derivatives, stereochemical configuration at the 3-position differentially modulated inhibition of dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) [1]. This stereochemistry-dependent selectivity enables rational design of transporter-selective ligands where (R)-configured building blocks provide predictable and reproducible pharmacological outcomes distinct from (S)-enantiomers or racemic mixtures.

monoamine transporter DAT SERT NET stereochemistry-activity relationship

Procurement-Ready Applications of (R)-N-Methylpiperidin-3-amine in Drug Discovery and Process Development


BET Bromodomain Inhibitor Development for Oncology and Male Contraception

Procure (R)-N-methylpiperidin-3-amine as the stereochemically defined scaffold for synthesizing BRD4-BD1 and BRDT-BD1 inhibitors. Evidence from head-to-head AlphaScreen assays demonstrates that the (R)-configured 4-amine-1-methylpiperidine moiety achieves IC50 values of 0.028 μM for BRD4-BD1 and 0.102 μM for BRDT-BD1, representing 2.1-fold and 2.4-fold potency advantages respectively over the corresponding (S)-enantiomer [1]. This stereochemistry-dependent potency difference directly translates to lower compound requirements and improved target engagement. Use in medicinal chemistry programs targeting BET-dependent cancers or developing testis-specific bromodomain inhibitors for male contraceptive applications where BRDT selectivity is essential [1].

DPP-4 Inhibitor Lead Optimization for Type 2 Diabetes

Incorporate (R)-N-methylpiperidin-3-amine as the validated (R)-3-amino-3-methyl piperidine pharmacophore for dipeptidyl peptidase IV (DPP-4) inhibitor programs. Published lead compounds containing this (R)-configured chiral scaffold demonstrate moderate DPP-4 inhibitory activity with good oral bioavailability and favorable PK/PD profiles in Zucker fatty rat models [2]. The stereochemical requirement for DPP-4 target engagement is established [2]; (S)-enantiomers or racemic mixtures fail to maintain this pharmacological profile. Use as a chiral building block for developing new chemotype oral antidiabetic agents with differentiated IP positioning relative to marketed gliptins [2].

CNS Monoamine Transporter Modulator Synthesis

Employ (R)-N-methylpiperidin-3-amine as a stereochemically pure building block for constructing monoamine transporter inhibitors with predictable and reproducible selectivity profiles. Systematic SAR studies confirm that piperidine ring stereochemistry at the 3-position directly governs the relative inhibition of dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) [3]. The (R)-configured scaffold provides a defined starting point for developing transporter-selective ligands in CNS drug discovery programs targeting depression, ADHD, or substance use disorders where precise modulation of specific monoamine systems is therapeutically required [3].

Chiral Building Block Inventory for Medicinal Chemistry Libraries

Stock (R)-N-methylpiperidin-3-amine as a procurement-optimized chiral amine building block that eliminates the 50% yield loss inherent to in-house racemate resolution [4]. With 98% purity and full analytical characterization (NMR, HPLC, GC) , this preformed (R)-enantiomer accelerates hit-to-lead campaigns by providing immediate access to stereochemically defined starting material. The 3-amino-1-methylpiperidine core serves as a versatile intermediate for synthesizing diverse elaborated analogs across multiple therapeutic areas, reducing both raw material consumption and synthetic cycle time compared to resolution-dependent workflows [4]. Maintain inventory for parallel medicinal chemistry efforts requiring chiral piperidine scaffolds with defined stereochemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N-Methylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.